REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:3]=1.[OH:16]S(O)(=O)=O.[OH2:21]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:16])=[O:21])=[C:4]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:3]=1
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Name
|
|
Quantity
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85 mg
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Type
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reactant
|
Smiles
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FC1=CC(=C(C#N)C=C1)C1=NC=CC=N1
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Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 23° C.
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |